molecular formula C8H17NO2 B2579594 2-(4-Ethylmorpholin-2-yl)ethan-1-ol CAS No. 1783781-73-6

2-(4-Ethylmorpholin-2-yl)ethan-1-ol

Cat. No.: B2579594
CAS No.: 1783781-73-6
M. Wt: 159.229
InChI Key: JZQOIUZQMIOKDK-UHFFFAOYSA-N
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Description

2-(4-Ethylmorpholin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol It is a derivative of morpholine, a heterocyclic amine, and features an ethyl group attached to the nitrogen atom and a hydroxyl group on the ethan-1-ol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol typically involves the reaction of morpholine with ethylating agents under controlled conditions. One common method involves the reaction of morpholine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the ethylated morpholine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylmorpholin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethylmorpholin-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Ethylmorpholin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile reactivity and interactions with various molecular targets .

Properties

IUPAC Name

2-(4-ethylmorpholin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-9-4-6-11-8(7-9)3-5-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQOIUZQMIOKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783781-73-6
Record name 2-(4-ethylmorpholin-2-yl)ethan-1-ol
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